![molecular formula C21H22N4OS B2487302 Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-72-6](/img/structure/B2487302.png)

Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

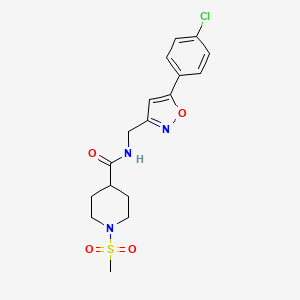

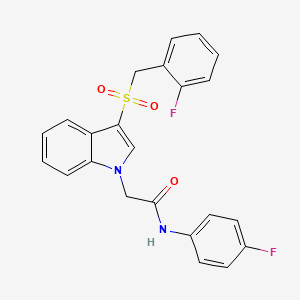

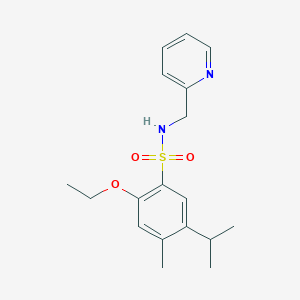

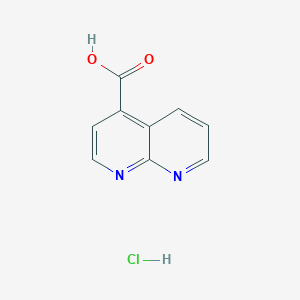

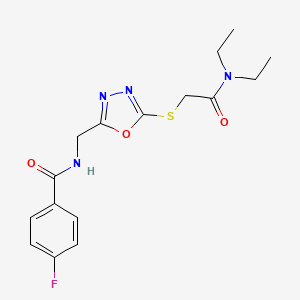

Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone belongs to a class of compounds that have been explored for their potential pharmacological activities, particularly in the realm of anti-mycobacterial and antidepressant properties. These compounds are of interest due to their structural features, which allow for interactions with biological targets.

Synthesis Analysis

The synthesis of structurally related benzo[b]thiophene derivatives typically involves multi-step chemical reactions, starting from benzo[b]thiophene or its analogs. For example, the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, a structurally similar compound, involves preparing benzo[d]thiazole-2-carboxamides and assessing their anti-tubercular activity (Pancholia et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, has been elucidated through methods like oxidation and nucleophilic addition reactions. These studies provide insights into the functional groups and molecular conformation which are crucial for the compound's reactivity and interactions (Pouzet et al., 1998).

Chemical Reactions and Properties

Compounds within this family exhibit diverse chemical reactivities, including Michael-type nucleophilic addition, which is indicative of their electrophilic character and potential for further chemical modifications. Such reactivities are essential for the development of derivatives with enhanced biological activities (Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of these compounds can be influenced by their molecular structure and substituents. Studies on similar compounds, like the synthesis and characterization of benzo[b]thiophene derivatives, provide valuable data on how structural variations impact these properties, critical for drug formulation and development (Mishra & Chundawat, 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophilicity, and potential for undergoing various organic reactions, are central to understanding the compound's behavior in biological systems and its potential as a therapeutic agent. For instance, benzo[b]thiophene derivatives have been explored for their anti-mycobacterial and antidepressant activities, indicating the significance of their chemical properties in medicinal chemistry (Pancholia et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, a close relative in structure, has been identified as a new anti-mycobacterial chemotype. Several compounds within this family have shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, with minimal cytotoxicity, suggesting their promise as therapeutic agents in combating tuberculosis (S. Pancholia et al., 2016).

Dual-Action Antidepressants

Compounds derived from benzo[b]thiophene, specifically focusing on their affinity for 5-HT1A serotonin receptors and serotonin transporter inhibition, have been synthesized to obtain dual-action antidepressant drugs. This approach aims at enhancing the therapeutic efficacy of antidepressants by targeting both receptor affinity and neurotransmitter reuptake mechanisms (L. Orus et al., 2002).

Heterocyclic Synthesis

Benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized and investigated for their reactivity towards various nitrogen nucleophiles, yielding a diverse range of heterocyclic derivatives. This research demonstrates the compound's versatility as a precursor in synthesizing a wide array of heterocyclic compounds, indicating its potential utility in drug development and organic chemistry (R. Mohareb et al., 2004).

Anticancer Activity

Thiophene containing 1,3-diarylpyrazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably, certain compounds demonstrated significant growth inhibitory effects, highlighting the potential of benzo[b]thiophene derivatives in cancer therapy research (Nazan Inceler et al., 2013).

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-21(19-13-16-6-2-4-8-18(16)27-19)25-11-9-24(10-12-25)20-14-15-5-1-3-7-17(15)22-23-20/h2,4,6,8,13-14H,1,3,5,7,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQQEXJNJQIOCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2487220.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2487226.png)

![({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B2487231.png)

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)